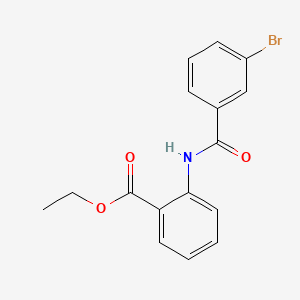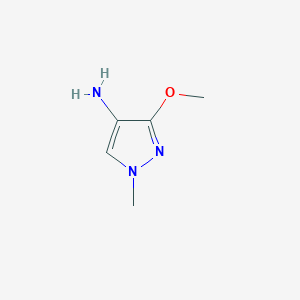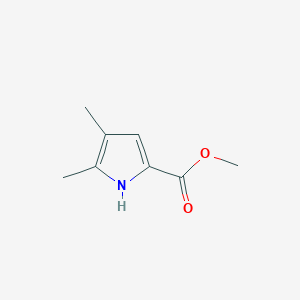
ethyl 2-(3-bromobenzamido)benzoate
概要
説明
Ethyl 2-(3-bromobenzamido)benzoate is an organic compound with the molecular formula C16H14BrNO3. It is a derivative of benzoic acid and contains both an ester and an amide functional group. This compound is often used in organic synthesis and research due to its unique chemical properties.
作用機序
Target of Action
The primary targets of Ethyl 2-[(3-bromobenzoyl)amino]benzoate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
As a unique chemical, it may interact with multiple pathways, leading to downstream effects that are currently under investigation .
Result of Action
As a unique and rare chemical, its effects are likely to be the subject of future studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-[(3-bromobenzoyl)amino]benzoate. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromobenzamido)benzoate typically involves the following steps:
Formation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation: The 3-bromobenzoyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine (Et3N) to form 2-(3-bromobenzamido)benzoic acid.
Esterification: Finally, the 2-(3-bromobenzamido)benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Ethyl 2-(3-bromobenzamido)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(3-bromobenzamido)benzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products such as 2-(3-aminobenzamido)benzoate or 2-(3-thiocyanatobenzamido)benzoate.
Hydrolysis: 2-(3-bromobenzamido)benzoic acid.
Reduction: 2-(3-bromobenzamido)benzyl alcohol.
科学的研究の応用
Ethyl 2-(3-bromobenzamido)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
類似化合物との比較
Ethyl 2-(3-bromobenzamido)benzoate can be compared with other similar compounds such as:
Ethyl 2-(4-bromobenzamido)benzoate: Similar structure but with the bromine atom in the para position.
Ethyl 2-(3-chlorobenzamido)benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(3-fluorobenzamido)benzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in the meta position of the benzene ring in this compound gives it unique reactivity compared to its para and ortho analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.
特性
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQFLXONAFNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
![2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile](/img/structure/B3126258.png)








![1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126323.png)

